2-Chloro-4-ethoxyphenylboronic acid pinacol ester
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Overview
Description
2-Chloro-4-ethoxyphenylboronic acid pinacol ester is a type of boronic ester . Boronic esters, such as phenylboronic acid pinacol ester, are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are considered valuable building blocks in organic synthesis .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, including 2-Chloro-4-ethoxyphenylboronic acid pinacol ester, is a significant process in organic synthesis . The protodeboronation of these esters can be achieved using a radical approach .Molecular Structure Analysis
The molecular weight of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester is 282.57 . Its IUPAC name is 2-(2-chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis
Pinacol boronic esters, including 2-Chloro-4-ethoxyphenylboronic acid pinacol ester, are involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura coupling . They also participate in catalytic protodeboronation, a process that allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical form of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester is solid . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in the Suzuki–Miyaura coupling, which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Conversion to Organotrifluoroborate
The methodology also cleanly converts boronic esters, such as pinacol boronic esters, to a mixture of organotrifluoroborate and pinacol . This conversion is useful in various chemical synthesis processes.
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester, a similar compound, can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Study of π-Interactions and Electronic Structure
2-Hydroxyphenylboronic acid pinacol ester, another similar compound, has been used in studies of π-interactions, electronic structure and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .
Synthesis of Indolo-Fused Heterocyclic Inhibitors
This compound has been used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .
Inverse-Electron-Demand Diels-Alder Reaction
Isopropenylboronic acid pinacol ester, a versatile ester reagent, is used for the inverse-electron-demand Diels-Alder reaction .
Stereoselective Aldol Reactions
It is also used in stereoselective aldol reactions, which are important for the formation of carbon-carbon bonds in organic synthesis .
Preparation of Therapeutic Kinase and Enzymatic Inhibitors
This compound is used in the preparation of various therapeutic kinase and enzymatic inhibitors .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester is the formation of carbon-carbon (C-C) bonds in organic synthesis . This compound, also known as a boronate ester, is generally used in metal-catalyzed C-C bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in the formation of C-C bonds, particularly in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The affected biochemical pathway involves the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . The compound plays a significant role in these transformations, contributing to the diversity and complexity of organic synthesis.
Result of Action
The result of the compound’s action is the formation of new C-C bonds, which are fundamental in the construction of complex organic molecules . Through the process of protodeboronation, the compound enables the synthesis of a wide array of functional groups, contributing to the advancement of organic chemistry .
Action Environment
The action of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a process that affects the compound’s stability and reactivity, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of its environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO3/c1-6-17-10-7-8-11(12(16)9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQJPAOZRKWNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethoxyphenylboronic acid pinacol ester |
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